molecular formula C15H16N2O3S B11945541 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid CAS No. 94100-20-6

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid

Cat. No.: B11945541
CAS No.: 94100-20-6
M. Wt: 304.4 g/mol
InChI Key: AVKMAZQIJFECCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with a pentanoic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxy-2-mercapto-6-phenylpyrimidin-5-yl)pentanoic acid is unique due to its combination of functional groups and the presence of a phenyl-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in closely related compounds .

Properties

CAS No.

94100-20-6

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

5-(4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidin-5-yl)pentanoic acid

InChI

InChI=1S/C15H16N2O3S/c18-12(19)9-5-4-8-11-13(10-6-2-1-3-7-10)16-15(21)17-14(11)20/h1-3,6-7H,4-5,8-9H2,(H,18,19)(H2,16,17,20,21)

InChI Key

AVKMAZQIJFECCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCCCC(=O)O

Origin of Product

United States

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